molecular formula C19H17Cl3N2S B2361409 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole CAS No. 1206992-56-4

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole

Cat. No. B2361409
CAS RN: 1206992-56-4
M. Wt: 411.77
InChI Key: KNYFORKWUCSBTI-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole, also known as SB-204070, is a chemical compound that belongs to the class of imidazole derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in various scientific research applications.

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been extensively studied for their corrosion inhibition properties. For example, Ouakki et al. (2019) explored the adsorption and corrosion inhibition effects of two imidazole derivatives on mild steel in sulphuric acid medium. Their research highlighted the high inhibition efficiency of these compounds, achieving up to 96% efficiency at certain concentrations. The study also employed quantum chemical calculations to elucidate the relationship between corrosion inhibition and global reactivity descriptors (Ouakki et al., 2019).

Antimicrobial and Antibacterial Agents

The antimicrobial and antibacterial properties of imidazole derivatives have been a subject of study. Antolini et al. (1999) investigated analogues of imidazole as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), identifying key structural features necessary for biological activity (Antolini et al., 1999).

Kinase Inhibition for Cancer Therapy

Imidazole derivatives have also been identified as inhibitors of specific kinases, which are therapeutic targets in cancer. Snow et al. (2002) discovered a new class of inhibitors for lck kinase, a protein involved in T-cell activation, indicating potential applications in cancer therapy (Snow et al., 2002).

Novel Chemotherapeutic Agents

The exploration of metal-based chemotherapy against tropical diseases has led to the synthesis of complexes involving imidazole derivatives. Navarro et al. (2000) synthesized copper complexes with imidazole derivatives, demonstrating potential as novel chemotherapeutic agents against diseases like leishmaniasis and trypanosomiasis (Navarro et al., 2000).

Synthesis and Structural Studies

Research on imidazole derivatives also encompasses their synthesis and structural analysis. Li (2004) reported on the synthesis and crystal structure of a specific imidazole derivative, contributing to the understanding of its chemical properties and potential applications in various fields (Li, 2004).

properties

IUPAC Name

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(2-methylpropylsulfanyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl3N2S/c1-12(2)11-25-19-23-10-18(13-6-7-16(21)17(22)8-13)24(19)15-5-3-4-14(20)9-15/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYFORKWUCSBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole

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